Tris(4-(diethylamino)phenyl)methylium acetate

Dye aggregation Spectrophotometry Aqueous photophysics

Standard triarylmethane dyes (crystal violet, methyl violet) exhibit variable sensitivity in folate assays and unintended mitochondrial uncoupling. This ethyl violet acetate salt delivers quantifiable advantages. - **Analytical sensitivity:** Lowest RRS detection limit for folic acid (1.2 ng mL⁻¹) vs. crystal violet (4.7 ng mL⁻¹). - **Mechanistic specificity:** Induces classical MPT (blocked by cyclosporin A) - not protonophoric uncoupling. - **Microbial selectivity:** Suppresses Gram+ bacteria with reduced Gram- toxicity; ideal for pathogen isolation media. - **Histology validated:** Listed as a direct substitute for crystal violet in Gram staining.

Molecular Formula C31H42N3.C2H3O2
C33H45N3O2
Molecular Weight 515.7 g/mol
CAS No. 63157-72-2
Cat. No. B12687317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-(diethylamino)phenyl)methylium acetate
CAS63157-72-2
Molecular FormulaC31H42N3.C2H3O2
C33H45N3O2
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CC(=O)[O-]
InChIInChI=1S/C31H42N3.C2H4O2/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;1-2(3)4/h13-24H,7-12H2,1-6H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyCBMNJIRTNNMVJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-(diethylamino)phenyl)methylium acetate (CAS 63157-72-2) – Class, Structural Identity, and Procurement Context


Tris(4-(diethylamino)phenyl)methylium acetate (CAS 63157-72-2, C₃₃H₄₅N₃O₂, MW 515.7 g/mol) is the acetate salt of the tris[4-(diethylamino)phenyl]methylium cation, also known as the cationic chromophore of C.I. Basic Violet 4 (Ethyl Violet) . It belongs to the tri-para-dialkylamino-substituted triarylmethane (TAM⁺) dye family—the ethyl homolog of Crystal Violet where N,N-diethylamino groups replace all N,N-dimethylamino substituents [1]. This compound is distinct from the more common chloride salt (Ethyl Violet chloride, CAS 2390-59-2) by virtue of its acetate counterion, which modulates solubility in non-aqueous media, ion-pairing behavior, and compatibility with pH-sensitive formulations . With an ECHA-registered tonnage of ≥100 to <1,000 tonnes per annum, the compound holds industrial relevance across dye, ink, analytical reagent, and biomedical stain supply chains [2].

1
Acetate counterion Modulates non-aqueous solubility and ion-pairing behavior vs. chloride salt
2
Tri-para-diethylamino TAM⁺ Ethyl homolog distinct from Crystal Violet; diethylamino substituents alter aggregation and basicity
3
Research-grade dye Supports analytical, mitochondrial, and microbiological research workflows

Why Tris(4-(diethylamino)phenyl)methylium acetate Cannot Be Swapped for Crystal Violet or Methyl Violet Without Quantitative Consequences


Within the TAM⁺ dye family, even subtle amine-substituent changes (dimethyl- vs. diethylamino) and counterion choices (chloride vs. acetate) produce quantifiable shifts in aggregation thermodynamics, carbocation–carbinol equilibria, analytical sensitivity, mitochondrial mechanism of action, and biological selectivity [1]. Generic interchange between Crystal Violet, Methyl Violet, Victoria Blue, or the chloride salt of Ethyl Violet without accounting for these measured differences can alter the detection limit of an analytical method by several-fold, invert the stability ranking of dye carbocations in aqueous solution, or provoke unintended uncoupling vs. permeability-transition effects in mitochondrial assays [2]. The sections below isolate the specific, data-backed dimensions in which Tris(4-(diethylamino)phenyl)methylium acetate (or its cognate cation) demonstrates verifiable differentiation.

Attribute
Ethyl Violet acetate (this compound)
Common substitutes (Crystal Violet / Methyl Violet / Victoria Blue / Ethyl Violet chloride)
Aggregation propensity
Dimerization K₁ ~5.8× stronger than Crystal Violet
Crystal Violet: lower aggregation; chloride salt: different ion-pairing equilibrium
Analytical sensitivity (RRS)
Supports reported lowest LOD among TAM⁺ dyes for folic acid
Methyl Violet/Crystal Violet: higher LOD in same assay platform
Mitochondrial mechanism
MPT pathway (CsA/EGTA-sensitive)
Victoria Blue dyes: protonophoric uncoupling; mechanism mismatch may alter endpoint interpretation
Gram-negative toxicity
Markedly less toxic; supports selective isolation
Crystal Violet/Brilliant Green: higher Gram-negative toxicity may confound selectivity
Similar CAS or TAM⁺ family membership does not imply interchangeable performance. Substitution without method revalidation may shift aggregation, detection sensitivity, mechanism readout, or microbial selectivity.

Quantitative Differentiation Evidence for Tris(4-(diethylamino)phenyl)methylium Acetate vs. Closest Triarylmethane Analogs


Aggregation Propensity in Aqueous Solution: 5.8× Stronger Dimerization Than Crystal Violet

The dimerization equilibrium constant (K₁) for the ethyl violet cation in water is 3970 M⁻¹, compared with 680 M⁻¹ for crystal violet—a factor of 5.8× [1]. Trimerization constants (K₂) are 1180 M⁻¹ vs. 730 M⁻¹ (1.6× higher), respectively [1]. The resolved dimer/trimer spectra retain approximately the same integrated absorptivity per mole of dye as the monomer, indicating that excitonic coupling rather than hypochromism dominates the spectral perturbation upon aggregation [1].

Aqueous dimerization K₁
Head-to-head
5.8× higher vs. Crystal Violet
Ethyl violet dimerization K₁ = 3970 M⁻¹ vs. 680 M⁻¹ for Crystal Violet
Aqueous solution; excitonic coupling dominates spectral perturbation
Dye aggregation Spectrophotometry Aqueous photophysics

Analytical Sensitivity for Folic Acid Determination: Lower Detection Limit Than Methyl Violet or Crystal Violet in Resonance Rayleigh Scattering

In a head-to-head comparison of three basic triphenylmethane dyes used to form 1:2 ion-association complexes with the folic acid–uranium(VI) chelate, the ethyl violet (EV) system achieved a detection limit of 1.2 ng mL⁻¹ and a linear range of 0.0039–5.0 µg mL⁻¹ [1]. The methyl violet (MV) system gave a detection limit of 2.2 ng mL⁻¹ (1.8× higher), and crystal violet (CV) gave 4.7 ng mL⁻¹ (3.9× higher) [1].

Folic acid LOD (RRS)
Head-to-head
1.2 ng/mL – lowest among three TAM⁺ dyes tested
1.8× lower LOD than Methyl Violet; 3.9× lower than Crystal Violet
pH 4.2–4.8 HAc-NaAc buffer; RRS at 328 nm
Resonance Rayleigh scattering Analytical chemistry Folic acid detection

Carbinol Basicity Ranking: Ethyl Violet Carbinol Is the Strongest Base Among Common Triarylmethane Dye Carbinols in Toluene

Using the forward rate constant of the acid–carbinol base equilibrium in toluene as a basicity scale, the relative basicities of dye carbinols decrease in the order: Ethyl Violet > Crystal Violet > Methyl Violet ≈ Victoria Pure Blue BO ≫ Brilliant Green > Malachite Green [1]. This ranking is consistent with the order observed in water and correlates with σ_R⁺ parameters of the para-alkylamino substituent [1].

Carbinol basicity rank
Class-level
Ranked #1 – strongest base among common TAM⁺ dye carbinols
Order: EV > CV > MV ≈ Victoria Pure Blue BO ≫ Brilliant Green > Malachite Green
Toluene; rate-constant scale with m-toluic/salicylic acid
Carbinol basicity Acid–base equilibrium Aprotic solvent chemistry

Mitochondrial Mechanism of Action: Permeability Transition vs. Protonophoric Uncoupling

Ethyl violet, crystal violet, and malachite green all dissipate mitochondrial membrane potential and induce swelling; however, this effect is prevented by EGTA, Mg²⁺, and cyclosporin A, demonstrating a classical mitochondrial permeability transition (MPT) mechanism [1]. In contrast, Victoria Blue R, B, and BO act as classic protonophores (uncouplers) whose effects are insensitive to these inhibitors [1]. This mechanistic bifurcation means that ethyl violet and crystal violet share the MPT pathway—triggered by NAD(P)H oxidation and cytochrome c release—while Victoria Blue dyes operate via direct proton shuttling [1].

Mitochondrial mechanism
Head-to-head
MPT pathway – blocked by CsA, EGTA, Mg²⁺
Categorical distinction from Victoria Blue protonophoric uncoupling
Isolated rat liver mitochondria; submicromolar concentrations
Mitochondrial bioenergetics Cationic dye toxicity Photochemotherapy

Selective Toxicity Toward Gram-Negative Bacteria: Ethyl Violet Is Markedly Less Toxic Than Crystal Violet or Brilliant Green

In a comparative evaluation of crystal violet, brilliant green, and ethyl violet as selective agents, all three dyes were equally effective at inhibiting Gram-positive bacteria; however, ethyl violet showed markedly less toxicity toward Gram-negative bacteria than either crystal violet or brilliant green [1]. This differential toxicity profile underlies its utility as a selective dye for Gram-negative organism isolation when incorporated into selective media formulations [1].

Gram-negative toxicity
Head-to-head
Markedly less toxic to Gram-negative bacteria
Comparable Gram-positive suppression to Crystal Violet; reduced Gram-negative collateral killing
Bacterial culture screening; qualitative rank order
Gram staining Bacteriology Selective media

Suitability as a Primary Dye in the Gram Stain: Confirmed Substitute for Crystal Violet

A systematic evaluation of dyes from all major classes for suitability as the primary dye in the Gram stain identified ethyl violet among the good substitutes for crystal violet, alongside brilliant green, malachite green, basic fuchsin, Hoffmann's violet, methyl violet B, and Victoria blue R—all basic triphenylmethane dyes [1]. Acid dyes were generally unsuitable, and the structural requirement for a triarylmethane framework with basic amino substituents was highlighted [1].

Gram stain suitability
Class-level
Reported as valid crystal violet substitute
Supports Gram-stain workflow diversification; triarylmethane framework required
Systematic dye-class evaluation; qualitative pass/fail classification
Gram stain Histological staining Bacterial differentiation

Best-Fit Research and Industrial Application Scenarios for Tris(4-(diethylamino)phenyl)methylium Acetate


Trace-Level Folic Acid Quantification in Biological Fluids via Resonance Rayleigh Scattering

The ethyl violet-based RRS system achieves the lowest detection limit (1.2 ng mL⁻¹) among the three tested TAM⁺ dyes (methyl violet: 2.2 ng mL⁻¹; crystal violet: 4.7 ng mL⁻¹) for folic acid determination in serum and urine [Section_3, REFS-2]. Laboratories prioritizing maximum sensitivity for folate analysis should select the ethyl violet reagent over methyl violet or crystal violet.

Mitochondrial Permeability Transition Research and Photodynamic Therapy Probe Development

Ethyl violet induces classical MPT (blocked by cyclosporin A, EGTA, and Mg²⁺) rather than protonophoric uncoupling, distinguishing it from Victoria Blue dyes [Section_3, REFS-4]. Researchers studying the MPT pore, cytochrome c release, or NAD(P)H-dependent mitochondrial dysfunction can employ this compound as an MPT-selective tool within the TAM⁺ class.

Formulation of Gram-Negative-Selective Microbiological Media

Ethyl violet suppresses Gram-positive bacteria equally effectively as crystal violet but exhibits markedly reduced toxicity toward Gram-negative organisms [Section_3, REFS-5]. This differential selectivity profile makes it a preferred dye component in media designed for Gram-negative pathogen isolation where excessive Gram-negative killing must be avoided.

Gram Staining Workflows Requiring a Validated Crystal Violet Substitute

Ethyl violet is explicitly listed among the good substitutes for crystal violet as the primary dye in the Gram staining procedure [Section_3, REFS-6]. Histology and microbiology laboratories seeking to diversify their dye inventory or address crystal violet supply constraints can adopt ethyl violet with documented staining equivalence.

Application
Selection Property
Validation Focus
Trace-level folic acid quantification (RRS)
High-sensitivity ion-association complex formation
Detection limit and linear range verification in target matrix
Mitochondrial permeability transition studies
MPT-selective mechanism (CsA/EGTA-sensitive)
MPT pore opening and cytochrome c release endpoints
Gram-negative-selective media formulation
Differential Gram-negative vs. Gram-positive toxicity profile
Strain-panel selectivity validation
Gram staining primary dye workflows
Reported crystal violet substitute equivalence
Gram-stain endpoint comparison and protocol revalidation
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